3,6-Diphenyl-2H-thiopyran-2-thione
Overview
Description
3,6-Diphenyl-2H-thiopyran-2-thione is an organic compound with the molecular formula C₁₇H₁₂S₂ and a molecular weight of 280.41 g/mol . It is characterized by the presence of a thiopyran ring substituted with phenyl groups at the 3 and 6 positions. This compound is primarily used in research settings and has various applications in chemistry and biology.
Scientific Research Applications
3,6-Diphenyl-2H-thiopyran-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-2H-thiopyran-2-thione typically involves the reaction of appropriate thiopyran precursors with phenyl substituents. One common method includes the cyclization of 1,5-diphenyl-1,5-pentanedione with elemental sulfur under acidic conditions . The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diphenyl-2H-thiopyran-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-2H-thiopyran-2-thione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2,6-Diphenyl-4H-thiopyran-4-thione: Similar structure but differs in the position of the thione group.
3,5-Diphenyl-2H-thiopyran-2-thione: Similar structure with phenyl groups at different positions.
3,6-Diphenyl-2H-pyran-2-thione: Similar structure but with an oxygen atom instead of sulfur in the ring.
Uniqueness: 3,6-Diphenyl-2H-thiopyran-2-thione is unique due to its specific substitution pattern and the presence of sulfur in the thiopyran ring. This gives it distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,6-diphenylthiopyran-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S2/c18-17-15(13-7-3-1-4-8-13)11-12-16(19-17)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBHWRLPQEFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490410 | |
Record name | 3,6-Diphenyl-2H-thiopyran-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-45-0 | |
Record name | 3,6-Diphenyl-2H-thiopyran-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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